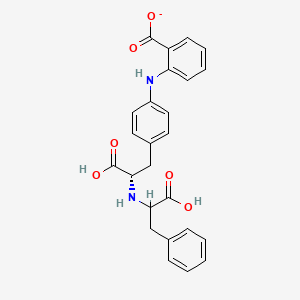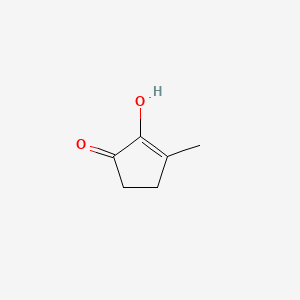
环丁烯树脂
描述
Cyclotene, also known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a volatile organic compound with the molecular formula C6H8O2. It is characterized by its caramel-like odor and is commonly used as a flavoring agent in the food industry. Cyclotene is a product of the Maillard reaction, which occurs between amino acids and reducing sugars during the thermal processing of food .
科学研究应用
Cyclotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds.
Biology: Cyclotene’s role in flavor formation makes it relevant in the study of food science and nutrition.
Medicine: While not directly used in medicine, understanding its formation and properties can contribute to the development of better food products for health.
Industry: Cyclotene is widely used in the food industry as a flavoring agent due to its caramel-like aroma
作用机制
Target of Action
Cyclotene, also known as 2-Hydroxy-3-methylcyclopent-2-enone, primarily targets two enzymes: aldose reductase (AR) and tyrosinase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus. Tyrosinase is a key enzyme in melanin biosynthesis, involved in determining the color of the skin and hair.
Mode of Action
Cyclotene acts as an inhibitor of both aldose reductase and tyrosinase . It binds to these enzymes and reduces their activity, thereby influencing the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of aldose reductase by Cyclotene impacts the polyol pathway , a two-step metabolic pathway that converts glucose to fructose. By inhibiting aldose reductase, Cyclotene can potentially prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .
The inhibition of tyrosinase affects the melanogenesis pathway , which is responsible for melanin production. This could potentially lead to a decrease in melanin synthesis, impacting skin pigmentation .
Result of Action
The inhibition of aldose reductase by Cyclotene could potentially help in the prevention and treatment of diabetic complications . On the other hand, the inhibition of tyrosinase could lead to a decrease in melanin production, which could be beneficial in the treatment of hyperpigmentation and could be used in the development of skin-whitening agents .
准备方法
Synthetic Routes and Reaction Conditions: Cyclotene can be synthesized through the acyloin condensation of alkylglutaric esters. This method involves treating the esters with sodium in liquid ammonia-ether, followed by oxidation with cupric acetate in methanol . Another approach involves using sodium in the presence of chlorotrimethylsilane in toluene, followed by acid-catalyzed hydrolysis .
Industrial Production Methods: In industrial settings, cyclotene is typically produced through the Maillard reaction, where hydrolyzed vegetable proteins react with reducing sugars under thermal conditions. This process generates various volatile compounds, including cyclotene .
化学反应分析
Types of Reactions: Cyclotene undergoes several types of chemical reactions, including:
Oxidation: Cyclotene can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: It can be reduced to form different derivatives.
Substitution: Cyclotene can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cupric acetate and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted cyclopentenones and other derivatives .
相似化合物的比较
- Furfuryl alcohol
- Maltol
- Furans
- Pyrans
Comparison: Cyclotene is unique due to its specific structure and the caramel-like flavor it imparts. While other compounds like furfuryl alcohol and maltol also contribute to flavor, cyclotene’s distinct odor and formation pathway set it apart .
属性
IUPAC Name |
2-hydroxy-3-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAKWWQIUFSQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035128 | |
| Record name | Cyclotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylcyclo- pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol) | |
| Record name | Methylcyclo- pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
80-71-7 | |
| Record name | 2-Hydroxy-3-methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCYCLOPENTENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627E92X64B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclotene?
A1: Cyclotene's molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. []
Q2: What is the structure of Cyclotene?
A2: Cyclotene exists primarily as the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []
Q3: Does Cyclotene form hydrates?
A3: Yes, Cyclotene forms a hydrate (C6H8O2.H2O) where the water molecule is hydrogen-bonded to the 2-hydroxy-3-methylcyclopent-2-enone tautomer. []
Q4: Is Cyclotene found naturally?
A4: Yes, Cyclotene is a natural product identified in cellulose cigarette smoke condensate. [] It is also found in oak wood used for barrel making, contributing to the "toasty caramel" aroma. []
Q5: What is the role of Cyclotene in food flavor?
A5: Cyclotene contributes to the aroma profile of various foods. It's a significant flavor component in roasted chicory brews, imparting a "toasty caramel" note. [] It is also found in "Wasanbon" sugar, a traditional Japanese sugar, and its concentration increases upon heating the sugar. []
Q6: How does Cyclotene interact with other compounds in food systems?
A6: In low-moisture baking models, Cyclotene generation is significantly reduced in the presence of ferulic acid. Ferulic acid reacts with Maillard intermediates, impacting the formation of various aroma compounds, including Cyclotene. []
Q7: What are the key material properties of Cyclotene polymers?
A7: Cyclotene polymers, specifically benzocyclobutene (BCB)-based polymers, are known for their low dielectric constant, low dielectric loss, low moisture absorption, excellent planarization properties, good thermal stability, high optical clarity, and compatibility with various metallization systems. [, , , , ]
Q8: What are the applications of Cyclotene in microelectronics?
A8: Cyclotene polymers are used as dielectric materials in microelectronics, specifically in multichip modules, thin-film microstrip lines, and as interlayer dielectrics. They are well-suited for high-frequency applications due to their low dielectric properties and low dispersion up to terahertz frequencies. [, , , , , ]
Q9: How does moisture affect the electrical properties of Cyclotene?
A9: While Cyclotene polymers are known for their low moisture absorption, exposure to high humidity can still impact their electrical properties. Studies show that the dielectric constant of Cyclotene increases after humidity stress, and the breakdown voltage and leakage current of Cyclotene-based capacitors degrade significantly under humid conditions. []
Q10: How is Cyclotene used in the fabrication of microelectromechanical systems (MEMS)?
A10: Cyclotene is utilized as a diaphragm material in MEMS-based infrared detectors due to its low thermal conductivity, robustness, chemical inertness, low curing temperature, and high structure yield. Its compatibility with micromachining techniques makes it suitable for post-IC processing. []
Q11: How does Cyclotene contribute to the development of silicon photonics?
A11: Cyclotene is used as a bonding agent in silicon photonics for attaching III-V semiconductor dies onto silicon-on-insulator (SOI) substrates. Its planarizing properties and low curing temperature allow for the creation of ultra-thin bonding layers, crucial for efficient heat dissipation and optical coupling in photonic devices. [, ]
Q12: What are the advantages of using Cyclotene for bonding in silicon photonics?
A12: Compared to other bonding methods, Cyclotene offers several advantages: its planarizing properties eliminate the need for chemical-mechanical polishing, the low curing temperature makes it compatible with processed SOI substrates, and the bonding process minimizes edge effects, making it suitable for small dies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
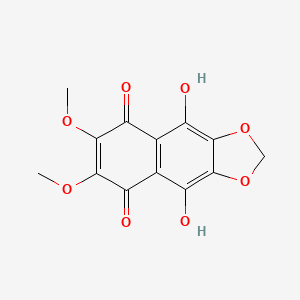
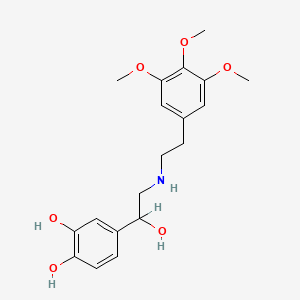
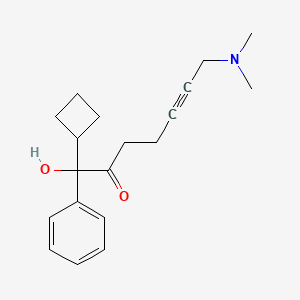
![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)
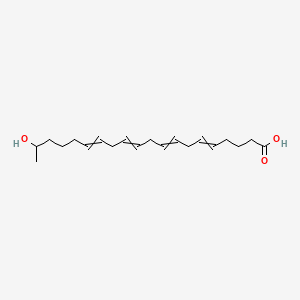
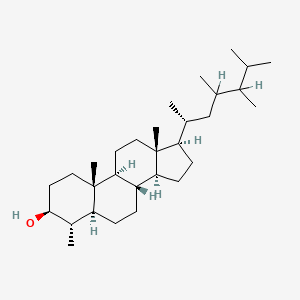

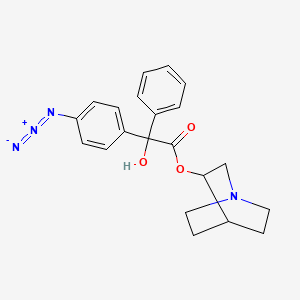

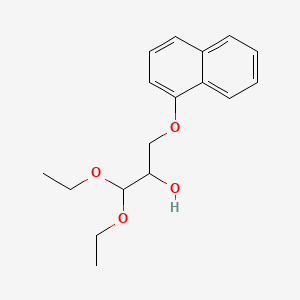
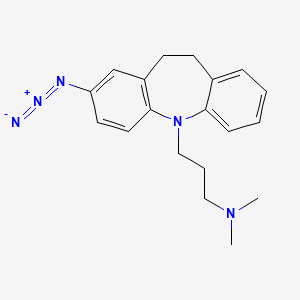
![Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]-](/img/structure/B1209370.png)
